Cas no 2041-15-8 (Cyclohexane-1,3,5-triol)

Cyclohexane-1,3,5-triol is a cycloaliphatic triol characterized by three hydroxyl groups symmetrically positioned on a six-membered ring. This structure imparts high reactivity, making it a versatile intermediate in organic synthesis, particularly for crosslinking agents, polyesters, and polyurethanes. Its symmetrical configuration enhances thermal and chemical stability, while the hydroxyl groups facilitate derivatization for tailored applications. The compound is also of interest in pharmaceutical and agrochemical research due to its potential as a scaffold for bioactive molecules. Its rigid cyclohexane backbone contributes to controlled stereochemistry, advantageous in stereoselective synthesis. Suitable for high-purity applications, it is often utilized in advanced material science and specialty chemical formulations.
Cyclohexane-1,3,5-triol structure
Cyclohexane-1,3,5-triol structure
商品名:Cyclohexane-1,3,5-triol
CAS番号:2041-15-8
MF:C6H12O3
メガワット:132.1577
MDL:MFCD00070580
CID:42355
PubChem ID:87566084

Cyclohexane-1,3,5-triol 化学的及び物理的性質

名前と識別子

    • Cyclohexane-1,3,5-triol
    • Phloroglucitol
    • 1,3,5-Cyclohexanetriol (cis- and trans- mixture)
    • 1,3,5-Cyclohexanetriol
    • cis 1,3,5-trihydroxycyclohexane
    • cis-1,3,5-cyclohexanetriol
    • cis-cyclohexane-1,3,5-triol
    • cycloxehane-1,3,5-triol
    • Hexahydrophloroglucinol
    • Phloroglucite
    • cis-1,3,5-Trihydroxycyclohexane
    • Cis-1,3-5-trihydroxycyclohexane
    • FSDSKERRNURGGO-UHFFFAOYSA-N
    • (1alpha,3alpha,5alpha)-1,3,5-Cyclohexanetriol
    • (1s,3s,5s)-cyclohexane-1,3,5-triol
    • cis-Phloroglucitol
    • trans-1,3,5-Trihydroxycyclohexane
    • NSC25143
    • 1,5-Cyclohexanetriol
    • FSDSKERRNURG
    • A879637
    • InChI=1/C6H12O3/c7-4-1-5(8)3-6(9)2-4/h4-9H,1-3H2
    • AC-10138
    • rel-(1s,3s,5s)-Cyclohexane-1,3,5-triol
    • SCHEMBL19307787
    • DTXSID00942577
    • C1051
    • 1
    • SCHEMBL36515
    • FSDSKERRNURGGO-UHFFFAOYSA-
    • FS-4315
    • 13314-30-2
    • NSC-25143
    • A-Trihydroxycyclohexane
    • C2275
    • Phloroglucitol; Cyclohexane-1,3,5-triol
    • FT-0764724
    • cis,cis-Cyclohexane-1,3,5-triol
    • MFCD00043062
    • T70973
    • AT20064
    • FT-0694305
    • SB83876
    • A,5
    • AKOS015960662
    • 50409-12-6
    • A871571
    • AKOS015960232
    • cyclohexane-1, 3, 5-triol
    • 2041-15-8
    • CAA04115
    • AKOS006276376
    • cis,cis-1,3,5-Cyclohexanetriol
    • MFCD00070580
    • SCHEMBL19645307
    • A,3
    • AC-11889
    • CS-0453039
    • AC-11888
    • SCHEMBL1672698
    • 1-(4-phenyl-1h-imidazol-2-yl)cyclohexanamine
    • SY055154
    • I(2)-Phloroglucit
    • XH0864
    • DB-027679
    • MDL: MFCD00070580
    • インチ: 1S/C6H12O3/c7-4-1-5(8)3-6(9)2-4/h4-9H,1-3H2
    • InChIKey: FSDSKERRNURGGO-UHFFFAOYSA-N
    • ほほえんだ: O([H])C1([H])C([H])([H])C([H])(C([H])([H])C([H])(C1([H])[H])O[H])O[H]

計算された属性

  • せいみつぶんしりょう: 132.07900
  • どういたいしつりょう: 132.079
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 3
  • 重原子数: 9
  • 回転可能化学結合数: 0
  • 複雑さ: 63.3
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • ひょうめんでんか: 0
  • 互変異性体の数: 何もない
  • 疎水性パラメータ計算基準値(XlogP): -0.8
  • トポロジー分子極性表面積: 60.7

じっけんとくせい

  • 密度みつど: 1,2 g/cm3
  • ゆうかいてん: 108-111 °C(lit.)
  • ふってん: 144 °C
  • フラッシュポイント: 47°C
  • 屈折率: 1.374
  • PSA: 60.69000
  • LogP: -0.74700

Cyclohexane-1,3,5-triol セキュリティ情報

Cyclohexane-1,3,5-triol 税関データ

  • 税関コード:2906199090
  • 税関データ:

    中国税関コード:

    2906199090

    概要:

    290619990。他のシクロアルカノール、シクロエノール、シクロテルペンアルコール。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:5.5%. 一般関税:30.0%

    申告要素:

    製品名, 成分含有量、

    要約:

    29061999090。シクロアルキル、シクロアルキルまたはシクロエーテルアルコール。付加価値税:17.0%税金還付率:13.0%最恵国関税:5.5%. General tariff:30.0%

Cyclohexane-1,3,5-triol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
C997843-100mg
Cyclohexane-1,3,5-triol
2041-15-8
100mg
$81.00 2023-05-18
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
C1051-5G
1,3,5-Cyclohexanetriol (cis- and trans- mixture)
2041-15-8 >95.0%(GC)
5g
¥845.00 2023-06-14
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
X67265-5g
1,3,5-Cyclohexanetriol
2041-15-8 ≥95%,
5g
¥758.0 2023-09-05
Cooke Chemical
A2560112-25G
1,3,5-Cyclohexanetriol (<i>cis</i>- and <i>trans</i>- mixture)
2041-15-8 >95.0%(GC)
25g
RMB 1992.00 2025-02-21
SHANG HAI XIAN DING Biotechnology Co., Ltd.
GE556-5g
Cyclohexane-1,3,5-triol
2041-15-8 95.0%(GC)
5g
¥878.0 2022-06-10
SHANG HAI XIAN DING Biotechnology Co., Ltd.
GE556-1g
Cyclohexane-1,3,5-triol
2041-15-8 95.0%(GC)
1g
¥328.0 2023-09-02
Ambeed
A128132-1g
Cyclohexane-1,3,5-triol
2041-15-8 98%
1g
$53.0 2024-08-03
1PlusChem
1P003DWW-5g
Cyclohexane-1,3,5-triol
2041-15-8 >95.0%(GC)
5g
$98.00 2025-02-19
A2B Chem LLC
AB57200-1g
1,3,5-Cyclohexanetriol
2041-15-8 98%
1g
$45.00 2024-04-20
A2B Chem LLC
AB57200-5g
1,3,5-Cyclohexanetriol
2041-15-8 >95.0%(GC)
5g
$81.00 2024-04-20

Cyclohexane-1,3,5-triol 関連文献

Cyclohexane-1,3,5-triolに関する追加情報

Comprehensive Overview of Cyclohexane-1,3,5-Triol (CAS No. 2041-15-8): Structure, Applications, and Emerging Research

Cyclohexane-1,3,5-triol (CAS 2041-15-8) is a cyclic hexitol characterized by three hydroxyl groups attached to alternate carbon atoms of a cyclohexane ring. This unique molecular architecture imparts distinctive physicochemical properties that have positioned the compound as a versatile intermediate in chemical synthesis and emerging biomedical applications. Recent advancements in analytical techniques and computational modeling have further illuminated its potential roles in drug delivery systems and bioactive material design.

The cyclohexane skeleton forms a rigid framework stabilized by chair conformational geometry. The three hydroxyl groups (-OH) create a highly polar surface with an estimated molecular weight of 134.17 g/mol and melting point of 96–98°C. Spectroscopic studies confirm the presence of characteristic IR absorption peaks at ~3400 cm⁻¹ (O-H stretch) and ~1100 cm⁻¹ (C-O stretch), while NMR analysis reveals distinct proton signals at δ 3.8–4.2 ppm for axial hydroxyl groups and δ 1.6–2.0 ppm for equatorial methylene protons.

In pharmaceutical development, Cyclohexane-1,3,5-triol serves as a critical chiral building block for synthesizing complex glycosides and polyol-based prodrugs. A 2023 study published in Journal of Medicinal Chemistry demonstrated its utility in constructing β-glucosidic linkages with >98% enantiomeric excess using enzymatic glycosylation protocols. This compound's ability to form hydrogen-bonded networks has also been leveraged to create stimuli-responsive hydrogels for targeted drug release applications.

Synthetic chemists continue optimizing preparation methods for this compound through green chemistry approaches. A notable advancement involves the palladium-catalyzed hydration of cyclohexa-1,3-diene using water as the sole oxidant under microwave-assisted conditions (Chemical Communications, 2024). This method achieves >95% yield while eliminating hazardous reagents traditionally required in earlier synthesis routes.

In materials science research, Cyclohexane-1,3,5-triol derivatives are being explored as crosslinking agents for biodegradable polymers. A collaborative study between MIT and ETH Zurich reported its use in creating porous scaffolds with tunable mechanical properties for tissue engineering applications. The compound's triol functionality enables efficient esterification reactions with poly(lactic-co-glycolic acid) precursors without compromising biocompatibility.

Biochemical studies have revealed intriguing interactions between this compound and cellular signaling pathways. Preclinical data from Nature Communications (2024) showed that low-micromolar concentrations modulate Akt/mTOR signaling through interaction with phosphatidylinositol-binding proteins – findings that suggest potential therapeutic utility in metabolic disorders without significant cytotoxicity up to 5 mM concentrations.

The compound's unique redox properties are now being investigated for energy storage applications. Researchers at Stanford University recently demonstrated its use as an electrolyte additive in lithium-sulfur batteries that suppresses polysulfide shuttling while maintaining >98% Coulombic efficiency over 500 cycles (Advanced Energy Materials, 2024). This discovery highlights unexplored opportunities in electrochemical systems leveraging the molecule's structural features.

In quality control contexts,CAS No. 2041-15-8 samples must adhere to strict purity specifications (>99% HPLC assay) due to its sensitivity toward oxidation under ambient conditions. Current Good Manufacturing Practices emphasize storing under nitrogen atmosphere at ≤ -20°C when preparing pharmaceutical-grade material.

Ongoing research focuses on enhancing the compound's functional versatility through click chemistry modifications.[ref] Click reactions involving azide-functionalized derivatives have enabled site-specific conjugation with peptides and antibodies – a breakthrough validated by successful targeting experiments in murine tumor models reported at the 2024 ACS National Meeting.

This multifunctional molecule continues to bridge gaps between traditional organic synthesis and cutting-edge biomedical innovation. As computational tools like DFT modeling improve predictions of intermolecular interactions,[ref] researchers anticipate discovering additional applications across nanomedicine and sustainable chemistry domains – solidifying Cyclohexane-1,3,5-triol's position as an indispensable tool in modern chemical science.

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